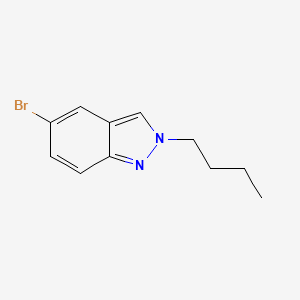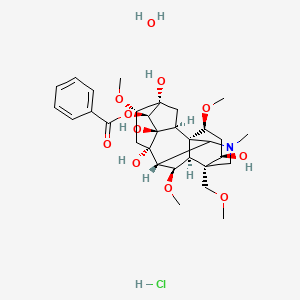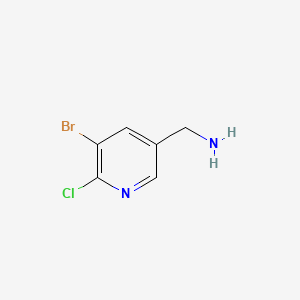
Bis(2-isopropoxyphenyl)chlorophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(2-isopropoxyphenyl)chlorophosphine” is a chemical compound with the empirical formula C18H22ClO2P . It is commonly used as a ligand in various coupling reactions .
Synthesis Analysis
While specific synthesis methods for “Bis(2-isopropoxyphenyl)chlorophosphine” were not found, it’s worth noting that compounds with similar structural motifs, such as 1,2-Bis(diphenylphosphino)ethane (DPPE), are important in organic synthesis .Molecular Structure Analysis
The molecular weight of “Bis(2-isopropoxyphenyl)chlorophosphine” is 336.79 g/mol . Its structure includes two isopropoxyphenyl groups attached to a central phosphorus atom, which is also bonded to a chlorine atom .Chemical Reactions Analysis
“Bis(2-isopropoxyphenyl)chlorophosphine” is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
“Bis(2-isopropoxyphenyl)chlorophosphine” is a powder with a melting point of 53-56 °C . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Buchwald-Hartwig Cross Coupling Reaction
“Bis(2-isopropoxyphenyl)chlorophosphine” is used as a reagent in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many pharmaceuticals and natural products.
Heck Reaction
This compound also plays a role in the Heck Reaction , a palladium-catalyzed carbon-carbon bond-forming process. The Heck Reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.
Hiyama Coupling
In the Hiyama Coupling reaction, “Bis(2-isopropoxyphenyl)chlorophosphine” is used as a reagent . This reaction is used to form carbon-carbon bonds by coupling organosilanes with organic halides.
Negishi Coupling
“Bis(2-isopropoxyphenyl)chlorophosphine” is used in the Negishi Coupling reaction , which is a powerful method for creating carbon-carbon bonds using organozinc compounds.
Sonogashira Coupling
This compound is used as a reagent in the Sonogashira Coupling reaction , a process used to form carbon-carbon bonds between an aryl or vinyl halide and an alkyne.
Stille Coupling
“Bis(2-isopropoxyphenyl)chlorophosphine” is used in the Stille Coupling reaction , a method for forming carbon-carbon bonds using organotin compounds.
Suzuki-Miyaura Coupling
This compound is used as a reagent in the Suzuki-Miyaura Coupling reaction , a process used to form carbon-carbon bonds between an aryl or vinyl halide and a boronic acid.
Mécanisme D'action
Target of Action
Bis(2-isopropoxyphenyl)chlorophosphine is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions. The role of Bis(2-isopropoxyphenyl)chlorophosphine is to facilitate the coupling process, allowing the reactants to combine more efficiently.
Mode of Action
As a ligand, Bis(2-isopropoxyphenyl)chlorophosphine interacts with its targets by binding to them and facilitating their interaction with each other. This interaction results in the formation of a new compound through a process known as coupling .
Result of Action
The molecular and cellular effects of Bis(2-isopropoxyphenyl)chlorophosphine’s action are the formation of new compounds through coupling reactions. These new compounds can have a wide range of properties and uses, depending on the reactants involved in the coupling process .
Action Environment
The action, efficacy, and stability of Bis(2-isopropoxyphenyl)chlorophosphine can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its melting point is between 53-56°C , indicating that it would be stable at room temperature but could degrade or react at higher temperatures.
Safety and Hazards
Propriétés
IUPAC Name |
chloro-bis(2-propan-2-yloxyphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVTDDEQGYXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746392 |
Source


|
| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219589-19-1 |
Source


|
| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219589-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













